(1H-Indazol-4-YL)methanol (1H-Indazol-4-YL)methanol
Brand Name: Vulcanchem
CAS No.: 709608-85-5
VCID: VC2274196
InChI: InChI=1S/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10)
SMILES: C1=CC(=C2C=NNC2=C1)CO
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol

(1H-Indazol-4-YL)methanol

CAS No.: 709608-85-5

Cat. No.: VC2274196

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

(1H-Indazol-4-YL)methanol - 709608-85-5

Specification

CAS No. 709608-85-5
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
IUPAC Name 1H-indazol-4-ylmethanol
Standard InChI InChI=1S/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10)
Standard InChI Key LOOWJTAKSUNLSR-UHFFFAOYSA-N
SMILES C1=CC(=C2C=NNC2=C1)CO
Canonical SMILES C1=CC(=C2C=NNC2=C1)CO

Introduction

Physical and Chemical Properties

(1H-Indazol-4-YL)methanol possesses distinct physical and chemical properties that determine its behavior in various chemical reactions and biological systems. Understanding these properties is essential for researchers working with this compound in laboratory settings.

Basic Identification Parameters

The compound is uniquely identified by its Chemical Abstracts Service (CAS) number and molecular characteristics as detailed in Table 1.

Table 1: Identification Parameters of (1H-Indazol-4-YL)methanol

ParameterValue
CAS Number709608-85-5
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
IUPAC Name(1H-indazol-4-yl)methanol
Common Synonyms1H-Indazole-4-methanol, 4-Hydroxymethyl-1H-indazole
InChIInChI=1/C8H8N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h1-4,11H,5H2,(H,9,10)

Physicochemical Properties

The compound exhibits specific physicochemical properties that influence its stability, solubility, and reactivity in different environments, as summarized in Table 2.

Table 2: Physicochemical Properties of (1H-Indazol-4-YL)methanol

PropertyValueNotes
Physical StateSolidAt standard conditions
Density1.360±0.06 g/cm³Predicted value
Boiling Point380.3±17.0 °CPredicted value
Flash Point183.8 °CImportant for safety considerations
Vapor Pressure1.84×10⁻⁶ mmHgAt 25 °C
pKa13.92±0.40Predicted value
Refractive Index1.721Optical property
Recommended StorageSealed in dry container at room temperatureFor maintaining compound stability

Structural Characteristics

Molecular Structure

(1H-Indazol-4-YL)methanol features a bicyclic structure with an indazole core. The indazole moiety consists of a benzene ring fused to a pyrazole ring, creating a nitrogen-containing heterocycle. The compound's distinctive feature is the hydroxymethyl group (-CH₂OH) at the 4-position of the indazole scaffold.

The presence of the N-H bond in the pyrazole ring makes this compound an indazole with a secondary amine character. This structural characteristic contributes to the compound's ability to form hydrogen bonds and participate in various chemical transformations.

Structural Analysis and Comparison

The structural features of (1H-Indazol-4-YL)methanol can be better understood by comparing it with related compounds. One notable comparison is with (1-Methyl-1H-indazol-4-YL)methanol, which differs by the presence of a methyl group on one of the nitrogen atoms in the pyrazole ring.

The absence of the N-methyl group in (1H-Indazol-4-YL)methanol affects its hydrogen bonding capabilities and reactivity. Specifically, the NH group can serve as both a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets and influencing the compound's solubility profile in various solvents.

Comparison with Related Compounds

Structural Analogues

Comparing (1H-Indazol-4-YL)methanol with its structural analogues provides insights into the influence of specific structural modifications on physicochemical properties and potential biological activities.

Table 3: Comparison of (1H-Indazol-4-YL)methanol with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesPotential Impact on Properties
(1H-Indazol-4-YL)methanolC8H8N2O148.16Reference compound-
(1-Methyl-1H-indazol-4-YL)methanolC9H10N2O162.19N-methyl group at position 1Reduced hydrogen bond donation, increased lipophilicity
4-Hydroxymethyl-benzimidazoleC8H8N2O148.16Benzimidazole core instead of indazoleDifferent electronic distribution, altered hydrogen bonding pattern
(1H-Indazol-5-YL)methanolC8H8N2O148.16Hydroxymethyl group at position 5Different spatial arrangement, altered interaction with biological targets

Functional Group Variations

The hydroxymethyl group in (1H-Indazol-4-YL)methanol can be modified to create various derivatives with potentially enhanced properties for specific applications. Common functional group transformations include:

  • Esterification to improve lipophilicity and membrane permeability

  • Etherification to provide protection and modulate solubility

  • Oxidation to create aldehyde or carboxylic acid derivatives

  • Halogenation to facilitate subsequent coupling reactions

Analytical Methods for Characterization

Spectroscopic Analysis

Various spectroscopic techniques can be employed for the characterization and structural confirmation of (1H-Indazol-4-YL)methanol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR for proton environments and coupling patterns

    • ¹³C NMR for carbon framework confirmation

    • 2D techniques (COSY, HSQC, HMBC) for detailed structural elucidation

  • Infrared (IR) Spectroscopy

    • Identification of functional groups, particularly the OH stretching of the hydroxymethyl group

    • Confirmation of the NH group in the indazole core

  • Mass Spectrometry

    • Molecular weight confirmation

    • Fragmentation pattern analysis for structural verification

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and separation of (1H-Indazol-4-YL)methanol:

  • High-Performance Liquid Chromatography (HPLC)

    • Purity determination

    • Separation from structural isomers or synthetic by-products

  • Thin-Layer Chromatography (TLC)

    • Reaction monitoring

    • Preliminary purity assessment

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